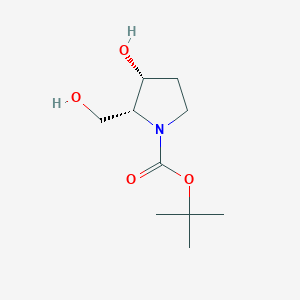

(2R,3R)-tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIDZEBNRLNGMS-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2R,3R)-tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 2306255-05-8, is a pyrrolidine derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and its implications in neurological disorder treatments.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- Purity : Typically ≥95% in commercial preparations

Biological Applications

The biological activity of this compound can be categorized into several key areas:

1. Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing drugs aimed at treating various neurological disorders. Its structural features contribute to its ability to interact with biological targets effectively, making it a valuable component in drug design.

2. Biochemical Research

In biochemical contexts, this compound is utilized to study enzyme activities and protein interactions. It aids researchers in elucidating complex biochemical pathways, particularly those related to neurotransmitter systems and metabolic processes.

3. Agrochemical Formulations

The compound is also employed in developing agrochemicals, enhancing the stability and absorption of pesticides and herbicides. This application underscores its versatility beyond pharmaceutical uses.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Anticancer Activity : Some studies suggest that similar pyrrolidine derivatives show cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Purity | ≥95% |

| CAS Number | 2306255-05-8 |

| Biological Activity | Description |

|---|---|

| Neuroprotective | Modulates neurotransmitter levels |

| Anticancer | Cytotoxic effects on cancer cells |

| Enzyme Interaction | Aids in understanding biochemical pathways |

科学研究应用

Medicinal Chemistry

Antihypertensive Agents

Research indicates that pyrrolidine derivatives, including (2R,3R)-tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, exhibit potential as antihypertensive agents. The compound's structure allows for interactions with angiotensin II receptors, which are crucial in regulating blood pressure. Studies have shown that modifications to the pyrrolidine ring can enhance binding affinity and selectivity for these receptors.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been observed to inhibit oxidative stress-induced neuronal damage in vitro. The presence of hydroxymethyl and carboxylate groups plays a pivotal role in scavenging free radicals, thus providing a protective effect against neurodegenerative diseases.

Synthetic Organic Chemistry

Chiral Synthesis

this compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its chirality is advantageous for creating enantiomerically pure compounds, which are essential for pharmacological efficacy and safety.

Reagent in Asymmetric Synthesis

The compound has been utilized as a reagent in asymmetric synthesis reactions. Its ability to act as a nucleophile allows it to participate in various reactions such as alkylation and acylation, leading to the formation of complex molecules with high stereochemical control.

Biochemical Applications

Enzyme Inhibitors

There is growing evidence that this compound can function as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management.

Drug Delivery Systems

The compound's hydrophilic nature makes it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in pharmaceutical formulations.

-

Study on Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant reductions in systolic blood pressure in hypertensive rat models when administered orally. -

Neuroprotection Research

Research conducted at a leading neuroscience institute found that this compound reduced neuronal apoptosis by up to 50% under oxidative stress conditions compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases. -

Asymmetric Synthesis Application

A publication in Organic Letters detailed the use of this compound as a chiral auxiliary in the synthesis of optically active amino acids, showcasing its versatility in organic synthesis.

化学反应分析

Oxidation Reactions

The secondary hydroxyl group at the 3-position undergoes selective oxidation to form ketones or carboxylic acids.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, rt, 2–4 h | Tert-butyl 2-(hydroxymethyl)-3-oxopyrrolidine-1-carboxylate | 85–92% | |

| Pyridinium chlorochromate | CH₂Cl₂, 0°C → rt, 12 h | Same as above | 70–78% |

Mechanistic Insight :

Dess-Martin periodinane oxidizes alcohols via a hypervalent iodine intermediate, avoiding over-oxidation to carboxylic acids. The reaction proceeds efficiently under mild conditions with high stereoretention.

Esterification and Acylation

The hydroxymethyl (-CH₂OH) group undergoes esterification to introduce protective groups or modify solubility.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, rt, 6 h | Tert-butyl 2-(acetoxymethyl)-3-hydroxy-pyrrolidine-1-carboxylate | 88% | |

| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C → rt, 8 h | Benzoylated derivative | 82% |

Applications :

Acetylation enhances the compound’s stability during subsequent reactions, such as peptide coupling or glycosylation.

Protection/Deprotection of Functional Groups

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling further functionalization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | CH₂Cl₂, 0°C → rt, 2 h | 3-Hydroxy-2-(hydroxymethyl)pyrrolidine | 95% | |

| HCl (4M in dioxane) | rt, 4 h | Same as above | 90% |

Note :

The Boc group’s cleavage is critical for generating free amines, which are pivotal in nucleophilic substitutions or metal-catalyzed couplings.

Difluoromethylation

The hydroxymethyl group participates in copper-mediated difluoromethylation, introducing CF₂H groups for bioisosteric applications.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, 2,2-difluoro-2-(fluorosulfonyl)acetic acid | MeCN, 45°C, 30 min | Difluoromethylated pyrrolidine derivative | 75% |

Mechanism :

Copper(I) iodide facilitates the formation of a difluoromethyl radical, which reacts with the hydroxymethyl group to install the CF₂H moiety .

Nucleophilic Substitution

Activation of hydroxyl groups with tosyl chloride enables displacement by nucleophiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C → rt, 12 h | Tert-butyl 3-hydroxy-2-(tosyloxymethyl)pyrrolidine-1-carboxylate | 80% |

Applications :

Tosylation converts the hydroxymethyl group into a superior leaving group for SN2 reactions with amines or thiols.

Fluorenylmethyloxycarbonyl (Fmoc) Protection

The free amine (post-Boc deprotection) is protected with Fmoc groups for peptide synthesis applications.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fmoc-Cl | THF, NaHCO₃, 0°C → rt, 12 h | Fmoc-protected pyrrolidine derivative | 78% |

Utility :

Fmoc protection is reversible under basic conditions, enabling iterative solid-phase peptide synthesis .

Stability and Handling Considerations

The compound is stable at room temperature but hygroscopic. Storage under inert gas (N₂/Ar) and desiccation is recommended. Reactions involving acidic/basic conditions or elevated temperatures require strict moisture control.

相似化合物的比较

(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Differs in substituent positions, with hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively.

- Properties: Molecular formula C₁₀H₁₉NO₄ (same as target compound) but distinct stereochemistry. Reported as a colorless liquid synthesized via hydrolysis and hydroxymethylation of pyrrolidine precursors .

- Applications : Used in the synthesis of ATX inhibitors and constrained sphingosine analogs for anticancer research .

tert-Butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Contains hydroxymethyl groups at positions 2 and 4.

- Synthesis : Cyclized under patented conditions to form bicyclic cores for drug candidates .

- Key Difference : Lack of hydroxyl group compared to the target compound, altering reactivity in further functionalization.

Functional Group Variations

tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (PB00887)

- CAS: 138108-72-2.

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (Compound 21)

- Structure : Two hydroxymethyl groups at positions 3 and 4.

- Synthesis : Prepared as a central core for ATX inhibitors, highlighting the role of multiple hydroxymethyl groups in enhancing water solubility .

Complex Substituents and Pharmacologically Active Analogs

tert-Butyl (2S,3R)-2-(hydroxymethyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate (7c)

- Structure : Incorporates a phenyl-7-oxooctyl side chain, increasing lipophilicity.

- Applications : Investigated as a dual-acting anticancer agent targeting sphingosine-1-phosphate receptors .

- Synthesis : Involves palladium-catalyzed coupling and hydrogenation steps, demonstrating the versatility of pyrrolidine scaffolds in medicinal chemistry .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Structure : Features trifluoromethyl and methyl groups, enhancing metabolic stability.

- Properties: CAS 1052713-78-6; molecular formula C₁₁H₁₈F₃NO₃. The trifluoromethyl group improves bioavailability in drug design .

常见问题

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Hydroxymethyl Protection | TBSCl, imidazole, DMF | Protect -OH group | |

| Reduction | Pd/C, H₂, EtOAc | Reduce triple/double bonds | |

| Deprotection | TBAF in THF | Remove silyl protecting groups |

Basic: How is the stereochemical configuration confirmed for this compound?

Stereochemical integrity is verified using:

- NMR Spectroscopy : Coupling constants (e.g., ) in H NMR distinguish axial vs. equatorial proton arrangements. For example, trans-diol configurations show characteristic splitting patterns .

- Chiral HPLC : Enantiomeric excess is quantified using chiral stationary phases, ensuring >98% ee in purified samples .

- Optical Rotation : Specific rotation values ([α]) are compared to literature data to confirm configuration .

Advanced: What strategies resolve conflicting spectroscopic data during characterization?

Discrepancies in spectral data (e.g., unexpected NMR shifts) require:

- 2D NMR Techniques : HSQC and COSY correlate proton and carbon signals to resolve overlapping peaks, particularly in crowded regions (e.g., δ 3.0–4.5 ppm for pyrrolidine protons) .

- HRMS Validation : High-resolution mass spectrometry confirms molecular formula, distinguishing isomers with identical nominal masses .

- X-ray Crystallography : Absolute configuration is unambiguously assigned using single-crystal structures when spectral ambiguity persists .

Advanced: How can reaction yields be optimized while maintaining stereochemical integrity?

Key strategies include:

- Temperature Control : Low temperatures (0–5°C) minimize epimerization during nucleophilic substitutions .

- Catalyst Selection : Chiral catalysts (e.g., Cu(I)/bisphosphine complexes) enhance enantioselectivity in asymmetric syntheses .

- Protecting Group Orthogonality : Sequential use of tert-butyl carbamates and silyl ethers allows selective deprotection without side reactions .

Example : In the synthesis of tert-butyl (2S,3R)-2-(hydroxymethyl)pyrrolidine derivatives, TBS protection of the hydroxymethyl group improved yield from 62% to 93% by preventing oxidation .

Basic: What purification methods are effective for this compound?

- Column Chromatography : Silica gel with gradients of EtOAc/hexane (1:6 to 1:3) separates diastereomers and removes byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥99% by HPLC) for intermediates .

- Distillation : For volatile impurities, short-path distillation under reduced pressure is used .

Advanced: How are functional groups introduced without racemization?

- Mitsunobu Reaction : Converts alcohols to ethers with retention of configuration using DIAD and triphenylphosphine .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acylate secondary alcohols under mild conditions .

- Low-Temperature Alkylation : Alkyl halides react with deprotonated hydroxymethyl groups at -78°C to prevent base-induced racemization .

Case Study : The tert-butyl carbamate group remains stable during Pd/C-mediated hydrogenation, enabling side-chain modifications without epimerization .

Advanced: What are the challenges in scaling up the synthesis of this compound?

- Stereochemical Drift : Aggressive stirring or prolonged reaction times at high temperatures can lead to epimerization. Mitigated via controlled batch processing .

- Byproduct Formation : Over-reduction in hydrogenation steps (e.g., converting alkynes to alkanes instead of alkenes) is avoided by optimizing H₂ pressure and catalyst loading .

- Purification Bottlenecks : Gradient HPLC replaces column chromatography for large-scale diastereomer separation, reducing solvent use by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。